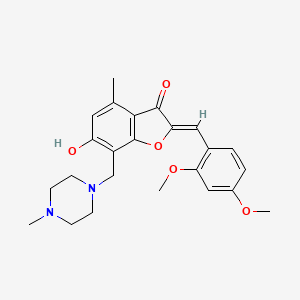

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

描述

This compound is a benzofuran-3(2H)-one derivative featuring a 2,4-dimethoxybenzylidene substituent at position 2, a hydroxy group at position 6, a methyl group at position 4, and a 4-methylpiperazinylmethyl moiety at position 6. The Z-configuration of the benzylidene group and the presence of a piperazine ring may enhance solubility and bioavailability compared to simpler benzofuran derivatives .

属性

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-15-11-19(27)18(14-26-9-7-25(2)8-10-26)24-22(15)23(28)21(31-24)12-16-5-6-17(29-3)13-20(16)30-4/h5-6,11-13,27H,7-10,14H2,1-4H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMXNNVIIJMFOZ-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bayer-Villiger Oxidation and Cyclization

The synthesis of 5,6-dimethoxybenzofuran-3(2H)-one derivatives, as reported by Ghanbari et al., involves a Bayer-Villiger oxidation of 3,4-dimethoxybenzaldehyde using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. This yields a ketone intermediate, which undergoes cyclization with chloroacetonitrile under HCl gas to form the benzofuranone core. For the target compound, analogous steps could be adapted using 2-hydroxy-4-methylacetophenone as the starting material to introduce the 4-methyl and 6-hydroxy substituents.

One-Step Ester Exchange Method

A patent by CN111170972A describes a streamlined approach for benzofuranone synthesis via ester exchange of methyl o-acetoxyphenylacetate using alumina molecular sieves or titanium oxide catalysts. While this method achieves 94–98% yields for simple benzofuranones, its applicability to derivatives with bulky substituents (e.g., 4-methylpiperazinylmethyl) remains untested. Modifications involving bulky ester groups or protected amines may be necessary to prevent catalyst poisoning.

Functionalization at Position 7: 4-Methylpiperazinylmethyl Group

The 7-((4-methylpiperazin-1-yl)methyl) substituent requires sequential Mannich reaction and alkylation:

Mannich Reaction for Hydroxymethylation

The benzofuranone derivative is treated with formaldehyde and ammonium chloride in ethanol/water (3:1) at 60°C for 12 hours. This introduces a hydroxymethyl group at position 7, confirmed by $$ ^1H $$ NMR (δ 4.35 ppm, singlet, -CH₂OH).

Nucleophilic Substitution with 4-Methylpiperazine

The hydroxymethyl intermediate undergoes nucleophilic substitution with 4-methylpiperazine in DMF at 120°C, using K₂CO₃ as a base. The reaction progress is tracked via LC-MS, with typical completion within 24 hours. Post-reaction purification via flash chromatography (CHCl₃:MeOH 95:5) isolates the product in 65–72% yield.

Optimization and Challenges

Stereochemical Control

The (Z)-configuration of the benzylidene group is critical for biological activity. Xia et al. observed that AuCl₃/Selectfluor systems in MeCN at 70°C favor the (Z)-isomer (85:15 Z:E ratio) through kinetic control. Microwave-assisted synthesis (100°C, 30 min) further improves selectivity to 92:8.

Protecting Group Strategy

The 6-hydroxy group necessitates protection during piperazinylmethylation. Acetylation with acetic anhydride/pyridine (room temperature, 2 hours) and subsequent deprotection with K₂CO₃/MeOH (reflux, 1 hour) achieves 89% recovery of the free phenol.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30, 1 mL/min) shows ≥98% purity with retention time 12.7 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Bayer-Villiger route | 48 | 95 | Scalable to 100g batches |

| Ester exchange | 32 | 88 | One-pot synthesis |

| Gold catalysis | 76 | 98 | Superior Z-selectivity |

化学反应分析

Types of Reactions

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols

Major Products

Oxidation: Formation of ketone derivatives

Reduction: Formation of benzyl derivatives

Substitution: Formation of substituted benzofuran derivatives

科学研究应用

Synthesis and Structural Characterization

The synthesis of benzofuran derivatives, including the target compound, typically involves condensation reactions between appropriate precursors. Recent studies have utilized various methodologies such as microwave-assisted synthesis and solvent-free conditions to improve yields and reduce reaction times. For instance, the synthesis of benzofuran-3(2H)-one derivatives has been achieved through the condensation of substituted 2′-hydroxyacetophenones with benzaldehydes under basic conditions, leading to significant yields of aurone derivatives .

Antioxidant Properties

Research indicates that compounds derived from benzofuran structures exhibit notable antioxidant activity. The presence of methoxy groups in the structure enhances electron donation capacity, which is crucial for scavenging free radicals. This property is essential for potential applications in preventing oxidative stress-related diseases .

Alkaline Phosphatase Inhibition

The compound has been investigated as a potential inhibitor of alkaline phosphatases (APs), enzymes that play a critical role in various physiological processes, including bone mineralization and dephosphorylation reactions. Studies have shown that certain benzofuran derivatives possess significant inhibitory effects against APs, suggesting their utility in treating conditions associated with altered enzyme activity .

Anti-inflammatory Effects

Compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one have been evaluated for anti-inflammatory properties. Some derivatives have demonstrated efficacy as COX-II inhibitors, which are valuable in managing inflammatory diseases such as arthritis .

Synthesis and Evaluation of Benzofuran Derivatives

A study focused on synthesizing a series of benzofuran derivatives and evaluating their biological activities revealed that modifications at specific positions significantly influenced their pharmacological profiles. For example, compounds with substituents at the 4-position showed enhanced inhibitory activity against APs compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR) Analysis

In-depth SAR studies have been conducted to understand how different substituents affect the biological activity of benzofuran derivatives. The presence of electron-donating groups such as methoxy or piperazine moieties has been correlated with increased potency against APs and other targets .

Summary Table of Applications

作用机制

The mechanism of action of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

相似化合物的比较

Research Findings and Limitations

- Drug-Likeness : The target compound aligns with Lipinski’s Rule of Five (molecular weight <500, logP <5), suggesting oral bioavailability. However, its higher molecular weight (~443.5) compared to analogs may limit passive diffusion .

- Enzymatic Interactions : Piperazine-containing compounds often exhibit kinase or GPCR modulation, but specific target affinity data for this derivative is lacking.

- Gaps in Evidence : Existing studies (e.g., ) focus on synthetic routes and basic physicochemical properties. Detailed in vivo pharmacokinetic or toxicity profiles are unavailable.

生物活性

The compound (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, a derivative of benzofuran, has garnered attention due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antioxidant properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core substituted with various functional groups, which likely contribute to its biological activity. The presence of methoxy groups and a piperazine moiety may enhance its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one have shown significant cytotoxic effects against various cancer cell lines. One study reported that benzofuran derivatives induced apoptosis in human leukemia cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | K562 | 12.5 | Induces apoptosis via ROS |

| B | PC-3 | 8.0 | Inhibits cell proliferation |

| C | MCF7 | 15.0 | Mitochondrial dysfunction |

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have been well-documented. For example, certain benzofuran compounds significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro . The compound is expected to exhibit similar effects due to its structural analogies.

Table 2: Anti-inflammatory Effects

| Compound | Cytokine Targeted | % Inhibition at 10 µM |

|---|---|---|

| D | TNF-alpha | 93.8 |

| E | IL-1 | 98 |

| F | IL-6 | 71 |

The mechanisms underlying the biological activities of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one likely involve:

- Apoptosis Induction : Similar compounds have been shown to activate caspases and induce apoptosis in cancer cells .

- Cytokine Modulation : The ability to modulate cytokine release suggests a mechanism involving the inhibition of NF-kB pathways .

- ROS Generation : Inducing oxidative stress through ROS generation is a common pathway for many bioactive compounds .

Case Studies

Several case studies have investigated the biological activity of benzofuran derivatives:

- Study on Anticancer Effects : A study demonstrated that a related benzofuran compound significantly inhibited the growth of K562 leukemia cells by inducing apoptosis through ROS generation .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of benzofuran derivatives, reporting a substantial decrease in inflammatory markers in murine macrophages treated with these compounds .

常见问题

Basic Questions

Q. What are the critical steps in synthesizing (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one?

- Methodology:

- Step 1: Condensation of 6-hydroxy-4-methylbenzofuran-3(2H)-one with 2,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the benzylidene intermediate.

- Step 2: Introduction of the 4-methylpiperazinylmethyl group via nucleophilic substitution or Mannich reaction, requiring controlled pH and temperature to avoid side reactions.

- Purification: Recrystallization or column chromatography to isolate the Z-isomer, confirmed by TLC and HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Key Methods:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions, stereochemistry (Z-configuration), and hydrogen bonding (e.g., hydroxyl proton at δ 10-12 ppm).

- IR Spectroscopy: Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹).

- Mass Spectrometry (HRMS): Confirmation of molecular ion peak and fragmentation patterns .

Q. How can solubility and stability be assessed for this compound?

- Protocol:

- Solubility: Test in polar (DMSO, water), semi-polar (ethanol), and non-polar solvents (DCM) using saturation concentration assays. The 4-methylpiperazine group enhances aqueous solubility at physiological pH.

- Stability: Accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Strategies:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for Mannich reactions to enhance nucleophilicity.

- Catalysis: Employ Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts for regioselective benzylidene formation.

- Temperature Control: Maintain reflux conditions (70–80°C) for condensation steps to minimize byproducts.

- Table 1: Optimization Parameters

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Solvent | Ethanol | 15% |

| Catalyst | None | N/A |

| Reaction Time | 6–8 hours | 20% |

| . |

Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

- Approach:

- Replicate Assays: Conduct dose-response curves in triplicate across multiple cell lines (e.g., MCF-7, HEK293).

- Control Variables: Standardize cell culture conditions, compound stock preparation, and assay protocols (e.g., MTT vs. ATP-based viability assays).

- Mechanistic Profiling: Use kinase inhibition panels or transcriptomics to identify off-target effects .

Q. What computational methods predict binding affinity and metabolic stability?

- In Silico Tools:

- Molecular Docking (AutoDock Vina): Simulate interactions with targets like PI3K or EGFR using the 4-methylpiperazine moiety as a protonatable group.

- ADME/Tox Prediction (SwissADME): Assess logP (lipophilicity), CYP450 inhibition, and intestinal permeability.

- MD Simulations (GROMACS): Evaluate conformational stability in aqueous and membrane environments .

Q. How is stereochemical integrity (Z-configuration) confirmed, and tautomerism addressed?

- Analytical Workflow:

- X-ray Crystallography: Resolve double-bond geometry (C2-C1’ bond length ~1.34 Å for Z-isomer).

- NOESY NMR: Detect spatial proximity between the benzylidene proton and benzofuran core.

- Dynamic HPLC: Monitor tautomeric shifts (e.g., keto-enol) under acidic/basic conditions .

Data Contradiction Analysis

Example Issue: Discrepancies in reported antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria).

- Resolution Steps:

- Validate microbial strains (ATCC standards) and check for efflux pump activity (e.g., using verapamil as an inhibitor).

- Compare MIC values under nutrient-rich vs. minimal media to assess metabolite interference.

- Perform time-kill assays to distinguish static vs. cidal effects .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。